Cas no 2097867-73-5 (1-(2-chlorophenyl)-3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylurea)

1-(2-chlorophenyl)-3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylurea structure
2097867-73-5 structure
Product name:1-(2-chlorophenyl)-3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylurea
CAS No:2097867-73-5
MF:C16H15ClN4OS
MW:346.834500551224
CID:6512253
PubChem ID:126854898

1-(2-chlorophenyl)-3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)-3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylurea
    • F6519-8232
    • 1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea
    • 2097867-73-5
    • AKOS040700513
    • 1-(2-chlorophenyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea
    • Inchi: 1S/C16H15ClN4OS/c17-13-4-1-2-5-14(13)20-16(22)18-10-15(12-6-9-23-11-12)21-8-3-7-19-21/h1-9,11,15H,10H2,(H2,18,20,22)
    • InChI Key: NJVCTCPNJHKSFM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1NC(NCC(C1=CSC=C1)N1C=CC=N1)=O

Computed Properties

  • Exact Mass: 346.0655100g/mol
  • Monoisotopic Mass: 346.0655100g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 87.2Ų

1-(2-chlorophenyl)-3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6519-8232-25mg
1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea
2097867-73-5
25mg
$109.0 2023-09-08
Life Chemicals
F6519-8232-50mg
1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea
2097867-73-5
50mg
$160.0 2023-09-08
Life Chemicals
F6519-8232-20μmol
1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea
2097867-73-5
20μmol
$79.0 2023-09-08
Life Chemicals
F6519-8232-100mg
1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea
2097867-73-5
100mg
$248.0 2023-09-08
Life Chemicals
F6519-8232-75mg
1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea
2097867-73-5
75mg
$208.0 2023-09-08
Life Chemicals
F6519-8232-10mg
1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea
2097867-73-5
10mg
$79.0 2023-09-08
Life Chemicals
F6519-8232-30mg
1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea
2097867-73-5
30mg
$119.0 2023-09-08
Life Chemicals
F6519-8232-2μmol
1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea
2097867-73-5
2μmol
$57.0 2023-09-08
Life Chemicals
F6519-8232-15mg
1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea
2097867-73-5
15mg
$89.0 2023-09-08
Life Chemicals
F6519-8232-20mg
1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea
2097867-73-5
20mg
$99.0 2023-09-08

Additional information on 1-(2-chlorophenyl)-3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylurea

Research Briefing on 1-(2-chlorophenyl)-3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylurea (CAS: 2097867-73-5)

In recent years, the compound 1-(2-chlorophenyl)-3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylurea (CAS: 2097867-73-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structure, featuring a chlorophenyl group, a pyrazole ring, and a thiophene moiety, suggests promising interactions with various biological targets, making it a subject of intense investigation.

The synthesis of 1-(2-chlorophenyl)-3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylurea has been optimized in recent studies to improve yield and purity. Researchers have employed multi-step organic reactions, including Ullmann coupling and nucleophilic substitution, to construct the complex scaffold. Advanced spectroscopic techniques such as NMR and mass spectrometry have been utilized to confirm the compound's structure. These methodological advancements have facilitated the production of high-quality material for further biological testing.

Pharmacological studies have revealed that this compound exhibits potent inhibitory activity against several kinase targets, particularly those involved in inflammatory pathways. In vitro assays demonstrate nanomolar-range IC50 values against key kinases, suggesting its potential as a lead compound for anti-inflammatory drug development. Molecular docking studies indicate that the chlorophenyl and thiophene groups play crucial roles in binding to the ATP pocket of target kinases, while the pyrazole moiety contributes to stabilizing interactions.

Recent preclinical evaluations have shown promising results in animal models of autoimmune diseases. The compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability and reasonable metabolic stability. Toxicology assessments indicate an acceptable safety profile at therapeutic doses, though further optimization may be required to minimize off-target effects. These findings position 1-(2-chlorophenyl)-3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylurea as a strong candidate for further development.

Ongoing research is exploring structural modifications to enhance the compound's selectivity and potency. Several analogs have been synthesized, with preliminary data suggesting improved target engagement and reduced cytotoxicity. Additionally, formulation studies are investigating various delivery systems to optimize the compound's therapeutic index. These developments highlight the compound's versatility and potential for addressing unmet medical needs in inflammatory and autoimmune disorders.

In conclusion, 1-(2-chlorophenyl)-3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylurea represents an exciting area of research in medicinal chemistry. Its unique structural features, combined with promising biological activity, make it a valuable scaffold for drug discovery. Future studies should focus on advancing the compound through clinical trials while continuing to explore its mechanism of action and potential applications in other therapeutic areas.

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